
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, also known as N-benzylmaleimide, is an organic compound with the molecular formula C11H9NO2. It is a derivative of maleimide, featuring a benzyl group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. This compound is a white or off-white crystalline solid that is stable under normal conditions but decomposes at high temperatures. It is soluble in various organic solvents such as ethanol, acetone, and dichloromethane .
Mechanism of Action
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to a variety of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents, which may impact their bioavailability .
Result of Action
It is known that similar compounds have a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that similar compounds are highly soluble in water and other polar solvents, suggesting that the compound’s action may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione can be synthesized through the reaction of styrene with maleic anhydride under alkaline conditions. The reaction mixture is heated to facilitate the formation of N-benzylmaleimide . Another method involves the initial formation of an amide acid, followed by imidization. The use of catalysts in the imidization step helps to avoid side reactions and improve yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Maleimide: The parent compound of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.
N-phenylmaleimide: A similar compound with a phenyl group instead of a benzyl group.
N-methylmaleimide: A compound with a methyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFJKQRPZRORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465765 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73383-82-1 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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